molecular formula C23H29N3O2 B2680704 N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(4-ethylphenyl)ethanediamide CAS No. 955531-42-7

N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(4-ethylphenyl)ethanediamide

Cat. No.: B2680704
CAS No.: 955531-42-7
M. Wt: 379.504
InChI Key: XXXDQQBVXSYDCU-UHFFFAOYSA-N
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Description

N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(4-ethylphenyl)ethanediamide is a synthetic organic compound that belongs to the class of tetrahydroquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(4-ethylphenyl)ethanediamide typically involves a multi-step process. One common method involves the reaction of 2-alkenyl substituted aniline with aromatic aldehydes and ethyl cyanoacetate. This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition to form the tetrahydroquinoline scaffold .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(4-ethylphenyl)ethanediamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(4-ethylphenyl)ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(4-ethylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the tetrahydroquinoline moiety.

    Tetrahydroquinoline: A simpler derivative that forms the core structure of the compound.

    Ethylphenyl derivatives: Compounds with similar ethylphenyl groups but different core structures.

Uniqueness

N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(4-ethylphenyl)ethanediamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(4-ethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-3-17-7-10-20(11-8-17)25-23(28)22(27)24-14-13-18-9-12-21-19(16-18)6-5-15-26(21)4-2/h7-12,16H,3-6,13-15H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXDQQBVXSYDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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